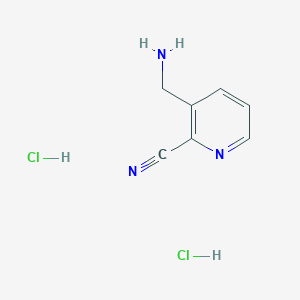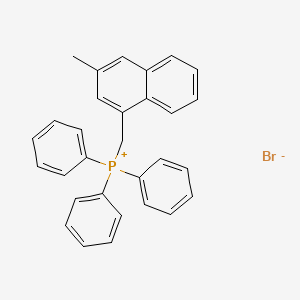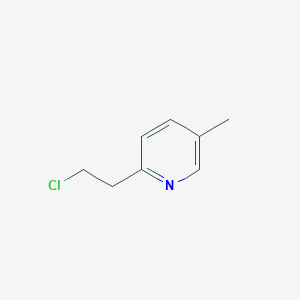
2-(2-Chloroethyl)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-5-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloroethyl group at the second position and a methyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-methylpyridine can be achieved through several methods. One common method involves the reaction of 5-methylpyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo β-elimination to form 2-vinyl-5-methylpyridine.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like potassium hydroxide in aqueous or alcoholic solutions are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions are used.
Major Products
Substitution: Products include 2-(2-aminoethyl)-5-methylpyridine, 2-(2-thioethyl)-5-methylpyridine, etc.
Elimination: The major product is 2-vinyl-5-methylpyridine.
Oxidation: Products include 2-(2-chloroethyl)-5-formylpyridine and 2-(2-chloroethyl)-5-carboxypyridine.
科学的研究の応用
2-(2-Chloroethyl)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-(2-Chloroethyl)-5-methylpyridine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their functions. This property is particularly useful in designing anticancer agents that can target rapidly dividing cells by interfering with their DNA replication and repair mechanisms .
類似化合物との比較
Similar Compounds
2-(2-Chloroethyl)pyridine: Lacks the methyl group at the fifth position.
2-(2-Bromoethyl)-5-methylpyridine: Contains a bromoethyl group instead of a chloroethyl group.
2-(2-Chloroethyl)-3-methylpyridine: The methyl group is at the third position instead of the fifth.
Uniqueness
2-(2-Chloroethyl)-5-methylpyridine is unique due to the specific positioning of the chloroethyl and methyl groups, which influence its reactivity and biological activity. The presence of the methyl group at the fifth position can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
2-(2-chloroethyl)-5-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4-5H2,1H3 |
InChIキー |
YGFZIVSBTFPABD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


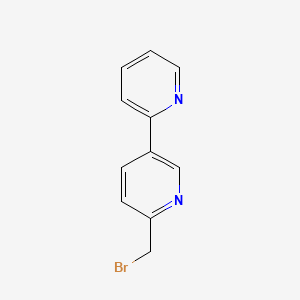
![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

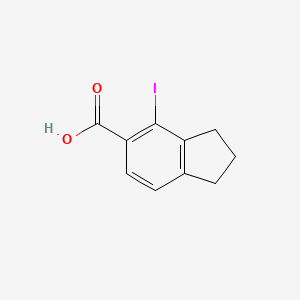
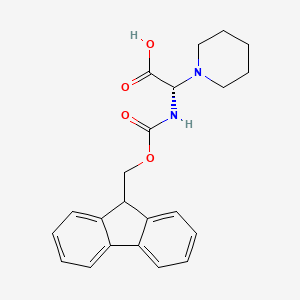

![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)

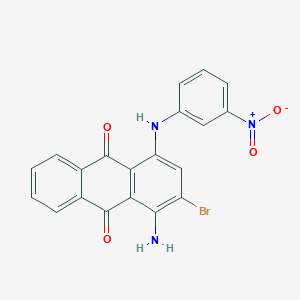
![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
